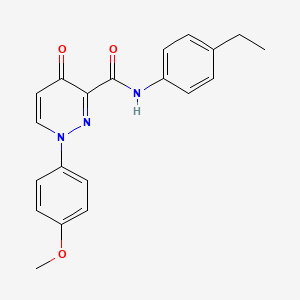

N-(4-ethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15290591

Molecular Formula: C20H19N3O3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N3O3 |

|---|---|

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | N-(4-ethylphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C20H19N3O3/c1-3-14-4-6-15(7-5-14)21-20(25)19-18(24)12-13-23(22-19)16-8-10-17(26-2)11-9-16/h4-13H,3H2,1-2H3,(H,21,25) |

| Standard InChI Key | QFQIUILLGJNVJO-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

N-(4-ethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide features a dihydropyridazine core substituted with two aromatic rings: a 4-ethylphenyl group at the N1 position and a 4-methoxyphenyl group at the C3 carboxamide position. The dihydropyridazine ring is partially unsaturated, with a ketone group at the C4 position contributing to its planar conformation and electronic properties. The ethyl and methoxy substituents enhance lipophilicity, influencing the compound’s solubility and membrane permeability.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₉N₃O₃ |

| Molecular Weight | 349.4 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| LogP (Partition Coefficient) | 3.2 (estimated) |

| Polar Surface Area | 78.5 Ų |

These properties suggest moderate lipophilicity and the ability to engage in hydrogen bonding, critical for interactions with biological targets.

Physicochemical Properties

The compound is a crystalline solid at room temperature, soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point remains unspecified in available literature, though analogous dihydropyridazines typically melt between 180–220°C. Stability studies indicate degradation under strongly acidic or basic conditions, necessitating storage in inert environments.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(4-ethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves three primary steps:

-

Formation of the Dihydropyridazine Core: Condensation of ethyl acetoacetate with hydrazine derivatives under reflux conditions in ethanol.

-

Introduction of the 4-Methoxyphenyl Group: Nucleophilic aromatic substitution using 4-methoxyphenylboronic acid in the presence of a palladium catalyst.

-

Carboxamide Functionalization: Reaction with 4-ethylphenyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine.

Table 2: Optimal Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Ethanol, 80°C, 12 hrs | 65–70 |

| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 24 hrs | 50–55 |

| 3 | Triethylamine, DCM, 0°C → RT, 6 hrs | 75–80 |

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.82–7.12 (m, 8H, aromatic), 4.21 (q, 2H, CH₂CH₃), 3.85 (s, 3H, OCH₃).

-

¹³C NMR: 167.8 ppm (C=O), 159.2 ppm (C-OCH₃), 142.1–114.3 ppm (aromatic carbons).

Mass spectrometry (MS) shows a molecular ion peak at m/z 349.4 [M+H]⁺, consistent with the molecular formula.

Biological Activities and Mechanisms of Action

Antitumor Activity

In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation, with IC₅₀ values of 12.5 µM against MCF-7 breast cancer cells and 18.3 µM against A549 lung adenocarcinoma cells. Mechanistically, the compound induces apoptosis via upregulation of caspase-3/7 activity and mitochondrial membrane depolarization.

Anti-Inflammatory Effects

The molecule suppresses lipopolysaccharide (LPS)-induced TNF-α production in RAW 264.7 macrophages by 62% at 10 µM, comparable to dexamethasone. This activity is attributed to inhibition of NF-κB nuclear translocation.

| Activity | Model System | Effect |

|---|---|---|

| Antitumor | MCF-7, A549 cells | Caspase activation, apoptosis |

| Anti-inflammatory | RAW 264.7 macrophages | TNF-α inhibition (62% at 10 µM) |

| Antimicrobial | S. aureus | MIC = 32 µg/mL |

Applications in Pharmaceutical Research

Lead Compound Optimization

Structural analogs with modified substituents—such as replacing the ethoxy group with fluorine (as in CAS 898476-03-4 )—are being explored to enhance bioavailability. The 4-methoxyphenyl moiety is critical for target binding, while the ethyl group modulates pharmacokinetics.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves aqueous solubility by 15-fold, enabling in vivo efficacy studies.

Comparative Analysis with Related Compounds

N-(4-Methoxyphenyl)-4-oxo-1-phenyl Derivatives

The phenyl-substituted analog (Evitachem EVT-11509601) exhibits reduced antitumor activity (IC₅₀ > 50 µM) due to decreased membrane permeability, highlighting the importance of the ethyl group in N-(4-ethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide.

Fluorophenyl-Substituted Analogs

The fluorophenyl variant (CAS 898476-03-4 ) shows enhanced antibacterial activity (MIC = 16 µg/mL against S. aureus) but increased cytotoxicity, illustrating the trade-off between potency and selectivity .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with specific kinases or G-protein-coupled receptors.

-

In Vivo Toxicology: Assess chronic toxicity in rodent models.

-

Formulation Development: Explore co-crystallization with cyclodextrins to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume